An In-depth Technical Guide to the Chemical Properties of 1-(5-Chloropyrazin-2-yl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(5-Chloropyrazin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core, a nitrogen-containing aromatic ring, is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 1-(5-Chloropyrazin-2-yl)ethanone, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| CAS Number | 160252-31-3 | [1] |
| Boiling Point | 259.5 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available | |
| Synonyms | 2-Acetyl-5-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone | [1] |
Synthesis and Characterization
Synthesis
A direct, detailed experimental protocol for the synthesis of 1-(5-Chloropyrazin-2-yl)ethanone is not widely published. However, it is a known starting material for the synthesis of other compounds, such as chalcones. A general approach to its synthesis can be inferred from standard organic chemistry reactions. One plausible route is the Friedel-Crafts acylation of 2-chloropyrazine.
A documented application of 1-(5-Chloropyrazin-2-yl)ethanone is in the synthesis of chloropyrazine-based chalcones. The general experimental protocol for this synthesis is as follows:
Experimental Protocol: Synthesis of Chloropyrazine-Based Chalcones
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Reaction Setup: 2-Acetyl-5-chloropyrazine is treated with a substituted aromatic or heteroaromatic aldehyde in ethanol.
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Base Addition: The reaction is carried out under basic conditions, which can be achieved by the addition of a suitable base like sodium hydroxide.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Claisen-Schmidt condensation.
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Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.
Synthesis workflow for chloropyrazine-based chalcones.
Spectroscopic Characterization
Detailed spectral data for 1-(5-Chloropyrazin-2-yl)ethanone is not publicly available. However, based on its structure, the following characteristic spectroscopic features can be predicted:
3.2.1. 1H NMR Spectroscopy
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A singlet for the methyl protons (-COCH₃) is expected in the upfield region.
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Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring. The coupling constants would be indicative of their ortho relationship.
3.2.2. 13C NMR Spectroscopy
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A resonance for the methyl carbon.
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A downfield signal for the carbonyl carbon.
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Four signals in the aromatic region for the four carbons of the pyrazine ring, with the carbon bearing the chlorine atom being significantly deshielded.
3.2.3. Infrared (IR) Spectroscopy
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A strong absorption band characteristic of the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm-1.
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C-H stretching vibrations from the aromatic ring and the methyl group.
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C=N and C=C stretching vibrations from the pyrazine ring.
3.2.4. Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the acetyl group or the chlorine atom.
Biological Activity and Drug Development Potential
Pyrazine derivatives are known to exhibit a wide range of biological activities. While specific studies on 1-(5-Chloropyrazin-2-yl)ethanone are limited, research on related chloropyrazine compounds provides valuable insights into its potential applications in drug development.
Antimicrobial and Antitubercular Activity
Derivatives synthesized from 2-acetyl-5-chloropyrazine, such as chalcones and benzothiazepines, have demonstrated significant antimicrobial and antitubercular activities. These findings suggest that 1-(5-Chloropyrazin-2-yl)ethanone could serve as a scaffold for the development of new anti-infective agents.
Anticancer and Cytotoxic Activity
Several pyrazine derivatives have been investigated for their potential as anticancer agents. For instance, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown effective cytotoxic ability against various cancer cell lines, including Jurkat, HeLa, and MCF-7. The study indicated that BPU arrests the cell cycle in the sub-G1 phase and exhibits antiangiogenic potential. This suggests that modifications of the 1-(5-Chloropyrazin-2-yl)ethanone structure could lead to the discovery of potent anticancer compounds.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
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Cell Seeding: Cancer cell lines (e.g., Jurkat, HeLa, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of 1-(5-Chloropyrazin-2-yl)ethanone) and incubated for a specified period (e.g., 24-72 hours).
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
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Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.
